3-Nitro-5,6,7,8-tetrahydroquinoline
Overview
Description
3-Nitro-5,6,7,8-tetrahydroquinoline is a nitrogen-containing heterocyclic compound. It is a derivative of quinoline, which is known for its wide range of biological and pharmacological activities. The compound has a molecular formula of C9H10N2O2 and a molecular weight of 178.19 g/mol . Quinoline derivatives, including this compound, are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Mechanism of Action
Target of Action
It’s known that tetrahydroquinoline derivatives are important structural motifs in bioactive entities and natural products . They are used in the preparation of a series of medicinal antibacterial agents, such as flumequine, torcetrapib, tubulin polymerization inhibitor, AChE inhibitor, and the antiarrhythmic drug nicainoprol .
Mode of Action
The hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines . Fluorine surface-sites are shown to enhance the adsorption of quinolines and promote water activation to produce active atomic hydrogen (H*) by forming F−-K+(H2O)7 networks .
Biochemical Pathways
The hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines .
Action Environment
It’s known that the hydrogenation of quinolines to tetrahydroquinolines is a significant process . This process involves the activation of quinolines and H2, and a fluorine-modified cobalt catalyst is synthesized via electroreduction of a Co(OH)F precursor that exhibits high activity for electrocatalytic hydrogenation of quinolines . The reaction occurs under ambient conditions, suggesting that temperature and pressure are important environmental factors .
Biochemical Analysis
Biochemical Properties
3-Nitro-5,6,7,8-tetrahydroquinoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and the bioavailability of other compounds .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter the expression of genes involved in inflammatory responses, thereby exerting its anti-inflammatory effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can result in altered cellular signaling and changes in gene expression. Additionally, this compound can modulate the activity of transcription factors, thereby influencing the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained modulation of gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anti-cancer activities. At higher doses, it can lead to toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. These threshold effects highlight the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism. The compound can undergo various metabolic transformations, including reduction, oxidation, and conjugation reactions. These metabolic processes can influence the bioavailability and activity of this compound, as well as its effects on metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound can influence its biological activity and therapeutic potential. For example, its accumulation in certain tissues may enhance its anti-cancer effects, while its distribution to other tissues may lead to adverse effects .
Subcellular Localization
The subcellular localization of this compound is an important factor that affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
The synthesis of 3-Nitro-5,6,7,8-tetrahydroquinoline can be achieved through various methods. One common synthetic route involves the reaction of dinitropyridone with cyclohexanone in the presence of ammonium acetate in ethanol at 65°C for 24 hours . This reaction yields this compound as a yellow powder. Industrial production methods often involve catalytic hydrogenation of quinoline derivatives using catalysts such as palladium on carbon (Pd/C) or other transition metal catalysts .
Chemical Reactions Analysis
3-Nitro-5,6,7,8-tetrahydroquinoline undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. For instance, it can be reduced to its corresponding amine derivative using hydrogenation catalysts . Common reagents used in these reactions include hydrogen gas, palladium catalysts, and ammonium acetate . Major products formed from these reactions include 5,6,7,8-tetrahydroquinoline and its derivatives .
Scientific Research Applications
3-Nitro-5,6,7,8-tetrahydroquinoline has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, quinoline derivatives are known for their antibacterial, antifungal, antimalarial, and anticancer activities . The compound is also used in the development of new therapeutic agents and as a precursor for the synthesis of drugs with various pharmacological activities .
Comparison with Similar Compounds
3-Nitro-5,6,7,8-tetrahydroquinoline can be compared with other quinoline derivatives such as 1,2,3,4-tetrahydroquinoline and 5,6,7,8-tetrahydroquinoline . While these compounds share a similar core structure, this compound is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties . Other similar compounds include quinoline, isoquinoline, and their hydrogenated derivatives .
Properties
IUPAC Name |
3-nitro-5,6,7,8-tetrahydroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFBJEXFVBHLIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(C=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00452520 | |
Record name | 3-nitro-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84531-35-1 | |
Record name | 3-nitro-5,6,7,8-tetrahydroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00452520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-Nitro-5,6,7,8-tetrahydroquinoline in the synthesis of quindoline?
A1: this compound serves as a crucial intermediate in the synthesis of quindoline, a naturally occurring alkaloid. The research demonstrates a novel synthetic route where this compound undergoes a Molybdenum(VI)-catalyzed Cadogan reductive cyclization. This reaction transforms the nitro group into part of the indole ring system, yielding 2,3,4,10-tetrahydro-1H-indolo[3,2-b]quinoline. Subsequent aromatization of this intermediate leads to the formation of quindoline [].
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